N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline
Description
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline is a nitroethenyl derivative characterized by a benzenesulfonyl group, a nitroethenyl moiety, and a para-methoxyaniline substituent. The compound’s synthesis likely involves condensation reactions between sulfonylated nitroethenyl intermediates and 4-methoxyaniline, analogous to methods described for structurally similar acetamides and triazine derivatives .
Properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-22-13-9-7-12(8-10-13)16-11-15(17(18)19)23(20,21)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPZLBVYTMWNMV-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with benzenesulfonyl chloride in the presence of a base, followed by nitration of the resulting product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfonic acids using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amino derivatives, sulfonic acids, and substituted aniline derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to changes in cellular processes. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in pH regulation in cancer cells, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : Nitroethenyl derivatives require controlled reaction conditions to avoid polymerization, as seen in ranitidine-related syntheses .
- Biological Performance: Compounds with para-methoxyaniline exhibit enhanced membrane penetration, as demonstrated by TRI and phenoxyacetic derivatives .
Biological Activity
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline, also known by its CAS number 321433-88-9, is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₅H₁₄N₂O₅S
- Molecular Weight : 318.35 g/mol
- Structure : The compound features a nitroethenyl group and a benzenesulfonyl moiety attached to an aniline structure, which may influence its biological interactions.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have reported that sulfonamide derivatives possess antimicrobial properties. The presence of the benzenesulfonyl group in this compound suggests potential efficacy against bacterial strains.
- Anticancer Properties : Compounds with similar structural motifs have been investigated for their anticancer effects. The nitro group is often associated with cytotoxic activity against cancer cell lines.
- Enzyme Inhibition : Research indicates that similar compounds can act as enzyme inhibitors, affecting pathways such as those involved in inflammation or cancer progression.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of several benzenesulfonamide derivatives. Results showed that certain derivatives demonstrated significant inhibition against various bacterial strains, highlighting the potential of sulfonyl groups in drug development .
Anticancer Activity
In a study focusing on nitro-substituted anilines, researchers found that these compounds exhibited selective cytotoxicity towards several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters investigated the inhibition of specific enzymes by compounds containing sulfonamide and nitro groups. The findings suggested that these compounds could effectively inhibit enzymes involved in tumor growth and metastasis .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
